G3Z2QA5HJP

描述

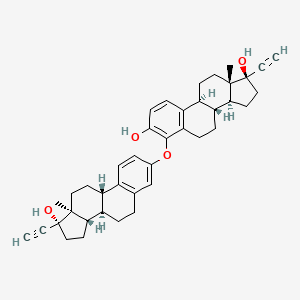

Ethinyl Estradiol Dimer Impurity 1 is a useful research compound. Its molecular formula is C40H46O4 and its molecular weight is 590.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethinyl Estradiol Dimer Impurity 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethinyl Estradiol Dimer Impurity 1 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

口服避孕药

炔雌醇是一种合成类固醇雌激素,是雌二醇的衍生物 {svg_1}. 它被广泛用作联合口服避孕药的配方 {svg_2}.

激素替代疗法

炔雌醇也用于激素替代疗法,尤其是在更年期 {svg_3}. 这有助于缓解与更年期相关的症状,例如潮热和情绪波动。

痤疮治疗

炔雌醇用于治疗痤疮 {svg_4}. 它有助于调节可能导致皮肤爆发的荷尔蒙失衡。

癌症治疗

炔雌醇已被用于治疗某些类型的癌症,包括乳腺癌和前列腺癌 {svg_5}. 它可以帮助调节癌细胞的生长。

药物开发

炔雌醇用于创新药物开发,以提高水溶性差的药物的生物利用度 {svg_6}. 它通过使用不同的赋形剂和溶剂支持固体分散体 (SD) 技术的提高 {svg_7}.

稳定性研究

炔雌醇用于稳定性研究,以评估开发含有这种活性药物成分的制剂所必需的多晶型 {svg_8}. 这一点尤其重要,因为炔雌醇可以以各种假多晶型存在 {svg_9}.

作用机制

Target of Action

Ethinyl Estradiol Dimer Impurity 1, also known as G3Z2QA5HJP, is a derivative of Ethinyl Estradiol (EE), a synthetic estrogen . The primary targets of EE are the estrogen receptors, which are found in various parts of the body, including the female reproductive tract, mammary gland, hypothalamus, and pituitary .

Mode of Action

EE binds to the estrogen receptors with high affinity . Once bound, it exerts its effects by modulating the transcription of a number of genes. This results in a decrease in the secretion of luteinizing hormone and gonadotrophic hormone, thereby preventing ovulation .

Biochemical Pathways

The binding of EE to estrogen receptors triggers a cascade of biochemical reactions. It inhibits the release of the luteinizing hormone, which is crucial for ovulation . This inhibition alters the normal pattern of gonadotropin secretion of follicle-stimulating hormone (FSH) and luteinizing hormone by the anterior pituitary .

Pharmacokinetics

EE is more resistant to metabolism and has greatly improved bioavailability when taken orally compared to estradiol . It is used in oral contraceptive formulations due to its high oral estrogenic potency .

Result of Action

The primary result of EE’s action is the prevention of ovulation, which makes it an effective component of oral contraceptives . It also decreases endometrial vascularization . In addition to its contraceptive effects, EE is used in hormone replacement therapy in menopause, acne, and cancer treatment .

Action Environment

The action of EE can be influenced by various environmental factors. For instance, pharmaceutical estrogens like EE are released into the environment predominantly via the human excretion → wastewater treatment plant (WWTP) → surface water pathway . This could potentially lead to adverse endocrine-disrupting ecological effects associated with their presence at very low levels .

安全和危害

生化分析

Biochemical Properties

Ethinyl Estradiol Dimer Impurity 1 plays a significant role in biochemical reactions due to its structural similarity to natural estrogens. It interacts with estrogen receptors, which are proteins that mediate the effects of estrogens in various tissues. The binding of Ethinyl Estradiol Dimer Impurity 1 to these receptors can mimic or interfere with the actions of natural estrogens, leading to altered cellular responses. Additionally, this compound may interact with enzymes involved in estrogen metabolism, such as cytochrome P450 enzymes, influencing the metabolic pathways of estrogens .

Cellular Effects

Ethinyl Estradiol Dimer Impurity 1 affects various types of cells and cellular processes. In hormone-responsive tissues, such as the breast and uterus, it can modulate cell proliferation and differentiation by binding to estrogen receptors. This interaction can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound may upregulate or downregulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of Ethinyl Estradiol Dimer Impurity 1 involves its binding to estrogen receptors, which are nuclear receptors that regulate gene transcription. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements on DNA, modulating the transcription of target genes. This can result in the activation or repression of genes involved in various cellular functions. Additionally, Ethinyl Estradiol Dimer Impurity 1 may inhibit or activate enzymes involved in estrogen metabolism, further influencing its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethinyl Estradiol Dimer Impurity 1 can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to Ethinyl Estradiol Dimer Impurity 1 in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethinyl Estradiol Dimer Impurity 1 vary with different dosages in animal models. At low doses, the compound may exert estrogenic effects, such as promoting cell proliferation in hormone-responsive tissues. At high doses, it may exhibit toxic or adverse effects, including disruption of endocrine function and induction of cellular stress responses. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .

Metabolic Pathways

Ethinyl Estradiol Dimer Impurity 1 is involved in metabolic pathways related to estrogen metabolism. It interacts with enzymes such as cytochrome P450s, which are responsible for the hydroxylation and subsequent conjugation of estrogens. These metabolic processes can influence the levels of active and inactive estrogen metabolites, affecting the overall hormonal balance in the body. The compound may also impact metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, Ethinyl Estradiol Dimer Impurity 1 is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific tissues. For example, binding to sex hormone-binding globulin (SHBG) can affect its bioavailability and distribution in the bloodstream. Additionally, the compound may be actively transported into cells via specific transporters, impacting its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of Ethinyl Estradiol Dimer Impurity 1 is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with estrogen receptors and regulate gene transcription. Alternatively, it may be sequestered in the cytoplasm or other organelles, influencing its availability and activity within the cell .

属性

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-4-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28-,29-,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQNSQBJRQOHDJ-FPISCSGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CC[C@@H]7[C@@H]6CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303014-90-6 | |

| Record name | Ethinyl estradiol 4-oxy dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYL ESTRADIOL 4-OXY DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3Z2QA5HJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。